molecular formula C18H16Cl4O2 B14244503 4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid CAS No. 405112-20-1

4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid

Katalognummer: B14244503
CAS-Nummer: 405112-20-1
Molekulargewicht: 406.1 g/mol
InChI-Schlüssel: CGPWJMINZNLPIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid is an organochlorine compound known for its use in various industrial and agricultural applications. This compound is structurally related to other well-known organochlorines such as DDT and dicofol . It is characterized by the presence of multiple chlorine atoms, which contribute to its stability and persistence in the environment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid typically involves the reaction of 4-chlorobenzyl chloride with trichloroacetaldehyde in the presence of a base to form the intermediate compound. This intermediate is then subjected to further reactions, including Friedel-Crafts alkylation, to introduce the butanoic acid moiety .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures are crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction may produce less chlorinated compounds .

Wissenschaftliche Forschungsanwendungen

4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organochlorine compounds.

    Biology: Studies have investigated its effects on various biological systems, including its potential as an insecticide.

    Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of pesticides and other agrochemicals

Wirkmechanismus

The mechanism of action of 4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or disrupt cellular processes, leading to its pesticidal or therapeutic effects. The exact pathways and targets can vary depending on the specific application .

Eigenschaften

CAS-Nummer

405112-20-1

Molekularformel

C18H16Cl4O2

Molekulargewicht

406.1 g/mol

IUPAC-Name

4-[4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]phenyl]butanoic acid

InChI

InChI=1S/C18H16Cl4O2/c19-15-10-8-14(9-11-15)17(18(20,21)22)13-6-4-12(5-7-13)2-1-3-16(23)24/h4-11,17H,1-3H2,(H,23,24)

InChI-Schlüssel

CGPWJMINZNLPIY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CCCC(=O)O)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.